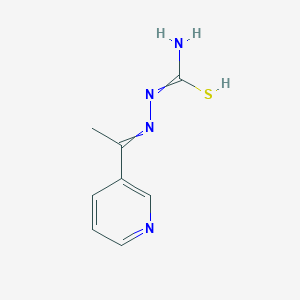
(1-pyridin-3-ylethylideneamino)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-pyridin-3-ylethylideneamino)thiourea is a chemical compound with the molecular formula C8H10N4S. It contains 23 atoms: 10 hydrogen atoms, 8 carbon atoms, 4 nitrogen atoms, and 1 sulfur atom
準備方法
The synthesis of (1-pyridin-3-ylethylideneamino)thiourea involves several steps. One common method includes the reaction of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide . The reaction conditions typically involve the use of absolute ethanol as a solvent and triethylamine as a base . The resulting product is then purified and characterized using techniques such as NMR, IR, MS, and elemental analysis .
化学反応の分析
(1-pyridin-3-ylethylideneamino)thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl chloride derivatives and potassium thiocyanate . The major products formed from these reactions are typically 1,3,4-thiadiazole derivatives, which have been shown to possess significant antimicrobial activity .
科学的研究の応用
(1-pyridin-3-ylethylideneamino)thiourea has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various nitrogen, oxygen, sulfur, and selenium-containing compounds . In biology and medicine, it has been studied for its antimicrobial properties, showing activity against E. coli, B. mycoides, and C. albicans .
作用機序
The mechanism of action of (1-pyridin-3-ylethylideneamino)thiourea involves its interaction with molecular targets and pathways within biological systems. The compound’s antimicrobial activity is believed to result from its ability to interfere with essential cellular processes in microorganisms, leading to their inhibition or death . The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
(1-pyridin-3-ylethylideneamino)thiourea can be compared to other similar compounds, such as hydrazonoyl halides and 1,3,4-thiadiazole derivatives . These compounds share similar chemical reactivities and biological properties, but this compound is unique due to its specific molecular structure and the presence of the pyridinyl group . This uniqueness contributes to its distinct chemical and biological activities.
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique molecular structure and chemical reactivity make it a valuable precursor for the synthesis of other compounds, and its antimicrobial properties highlight its potential in the fields of biology and medicine.
特性
CAS番号 |
13370-86-0 |
|---|---|
分子式 |
C8H10N4S |
分子量 |
194.26 g/mol |
IUPAC名 |
(1-pyridin-3-ylethylideneamino)thiourea |
InChI |
InChI=1S/C8H10N4S/c1-6(11-12-8(9)13)7-3-2-4-10-5-7/h2-5H,1H3,(H3,9,12,13) |
InChIキー |
PFDWFNDHRREIDD-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=S)N)C1=CN=CC=C1 |
異性体SMILES |
CC(=NN=C(N)S)C1=CN=CC=C1 |
正規SMILES |
CC(=NN=C(N)S)C1=CN=CC=C1 |
同義語 |
1-(1-(pyridin-3-yl)ethylidene)thiosemicarbazide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















